Luvixasertib

Descripción

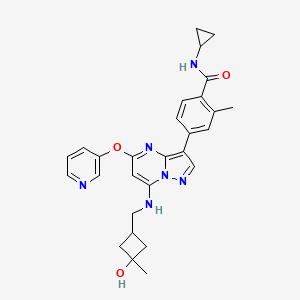

Structure

3D Structure

Propiedades

IUPAC Name |

N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O3/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQUGSPFUBGJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610759-22-2 | |

| Record name | CFI-402257 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610759222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luvixasertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE97PTK3Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Luvixasertib: A Deep Dive into its Mechanism of Action as a Potent TTK/Mps1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Luvixasertib (formerly CFI-402257) is a highly potent and selective, orally bioavailable small-molecule inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Monopolar spindle 1 (Mps1). TTK/Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Overexpression of TTK has been correlated with high-grade tumors and poor patient outcomes, making it an attractive target for anticancer therapy. This compound's mechanism of action centers on the disruption of the SAC, leading to mitotic errors, aneuploidy, and subsequent cell death in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of TTK/Mps1 and Inactivation of the Spindle Assembly Checkpoint

This compound selectively binds to and inhibits the kinase activity of TTK/Mps1.[1] This inhibition disrupts the Spindle Assembly Checkpoint (SAC), a critical signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[2] By inactivating the SAC, this compound accelerates mitosis, leading to chromosomal misalignment and missegregation.[1][3] This induction of significant mitotic errors and subsequent aneuploidy ultimately triggers apoptotic cell death in cancer cells that are often dependent on a functional SAC for their survival due to their inherent genomic instability.[3][4]

The primary molecular target of this compound is TTK protein kinase.[5] It exhibits high selectivity for TTK, with an in vitro IC50 of 1.7 nM and a Ki of 0.1 nM.[6][7] Notably, when tested against a panel of 262 other human kinases at a concentration of 1 µM, this compound showed no significant inhibition, highlighting its specificity.[4][8]

Signaling Pathway

The TTK/Mps1 kinase plays a central role in the Spindle Assembly Checkpoint. In a normal mitotic cell, unattached or improperly attached kinetochores activate the SAC, which leads to the generation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B1 and delaying the onset of anaphase. TTK/Mps1 is essential for the recruitment and activation of other SAC proteins, such as Mad1 and Mad2, at the kinetochores, which is a critical step in MCC formation.

This compound, by inhibiting TTK/Mps1, prevents the phosphorylation of its downstream targets. This leads to the failure of SAC activation, even in the presence of unattached kinetochores. Consequently, the APC/C is not inhibited, leading to the premature degradation of securin and cyclin B1, and a subsequent untimely entry into anaphase. This forced mitotic progression with misaligned chromosomes results in severe chromosomal segregation errors and aneuploidy, ultimately leading to cell death.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Source(s) |

| IC50 (TTK) | 1.7 nM | [4][6][7][8][9] |

| Ki (TTK) | 0.1 nM | [3][6][7] |

| Kinase Selectivity | No inhibition of 262 other kinases at 1 µM | [4][8] |

Table 2: In Vitro Cellular Effects

| Cell Line | Assay | Concentration(s) | Incubation Time | Key Result | Source(s) |

| HCT116 | Aneuploidy Induction | 0, 50, 100, 300, 1000, 3000 nM | 48 hours | Dose-dependent increase in aneuploid DNA content | [4][8] |

| HCT116 | Apoptosis Induction | 0, 50, 100 nM | 8, 16, 24, 48 hours | Progressive accumulation of apoptotic cells from 16 hours | [4][8] |

| MDA-MB-231, MDA-MB-468, MDA-MB-436 | Mitotic Timing | 150 nM | - | Two- to threefold reduction in mitotic timing | [3] |

| MDA-MB-231, MDA-MB-468, MDA-MB-436 | Mitotic Errors | 150 nM | - | Significant increase in lagging chromosomes, anaphase bridges, and multipolar divisions | [3] |

Table 3: In Vivo Antitumor Activity

| Animal Model | Dosage | Administration | Tumor Growth Inhibition (TGI) | Source(s) |

| Xenografted MDA-MB-231 human TNBC cells in mice | 5 mg/kg | Oral gavage, daily | 74% | [3] |

| Xenografted MDA-MB-231 human TNBC cells in mice | 6 mg/kg | Oral gavage, daily | 89% | [3] |

| Xenografted MDA-MB-468 human TNBC cells in mice | 5 mg/kg | Oral gavage, daily | 75% | [3][4] |

| Xenografted MDA-MB-468 human TNBC cells in mice | 6 mg/kg | Oral gavage, daily | 94% | [3][4] |

| PDX model of high-grade serous ovarian cancer | 6.5 mg/kg | Oral gavage, daily | 61% | [3][4] |

| PDX model of high-grade serous ovarian cancer | 7.5 mg/kg | Oral gavage, daily | 97% | [3][4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro TTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the TTK kinase.

Materials:

-

TTK Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer A (5X)

-

Test compound (this compound)

-

384-well plate

Procedure:

-

Prepare a 1X Kinase Buffer A solution.

-

Prepare a 3X solution of the test compound (this compound) at various concentrations in 1X Kinase Buffer A.

-

Prepare a 3X mixture of TTK kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.

-

To a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET).

Data Analysis: The FRET signal is inversely proportional to the binding of the test compound to the kinase. IC50 values are calculated by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MDA-MB-231 cells

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with this compound at the desired concentrations for the specified time points (e.g., 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Data Analysis: The flow cytometry data is analyzed to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (lower left): Viable cells

-

Annexin V+ / PI- (lower right): Early apoptotic cells

-

Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (upper left): Necrotic cells

Western Blotting for SAC Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the Spindle Assembly Checkpoint.

Materials:

-

Cell lysates from this compound-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against SAC proteins (e.g., phospho-TTK, Mad2, BubR1) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Data Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a potent and highly selective inhibitor of TTK/Mps1 kinase. Its core mechanism of action involves the direct inhibition of TTK, leading to the inactivation of the Spindle Assembly Checkpoint. This results in premature anaphase entry, severe chromosome missegregation, and the induction of apoptosis in cancer cells. The preclinical data strongly support the on-target activity of this compound and its potential as an anticancer therapeutic agent, particularly in tumors that are reliant on a functional SAC. The detailed experimental protocols provided herein offer a guide for the continued investigation and characterization of this compound and other TTK/Mps1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. The spindle assembly checkpoint is a therapeutic vulnerability of CDK4/6 inhibitor–resistant ER+ breast cancer with mitotic aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]

- 4. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma | Haematologica [haematologica.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

CFI-402257: A Technical Guide to a Potent and Selective Mps1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFI-402257 is a potent, selective, and orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (Mps1, also known as TTK) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3][4] Mps1 is overexpressed in a variety of human cancers, and its inhibition represents a promising therapeutic strategy.[5][6][7] CFI-402257 disrupts the SAC, leading to premature exit from mitosis, severe chromosome missegregation, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[1][8][9] This technical guide provides a comprehensive overview of CFI-402257, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Mechanism of Action

Mps1 is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint, a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[10][11] In response to unattached kinetochores, Mps1 initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly bioriented on the mitotic spindle.[12][13][14]

CFI-402257 is an ATP-competitive inhibitor of Mps1 kinase.[15] By binding to the ATP-binding pocket of Mps1, CFI-402257 prevents the phosphorylation of Mps1 substrates, thereby inactivating the SAC.[1][8] This premature inactivation of the SAC in the presence of unattached kinetochores leads to a catastrophic exit from mitosis, resulting in gross chromosomal missegregation and the formation of aneuploid daughter cells.[8][9] The extensive genomic instability ultimately triggers apoptotic cell death.[8][9]

Figure 1: Mechanism of Action of CFI-402257.

Quantitative Data

In Vitro Potency and Selectivity

CFI-402257 is a highly potent and selective inhibitor of Mps1 kinase.

| Parameter | Value | Reference |

| Mps1/TTK IC50 | 1.2 ± 0.4 nM | [8][15] |

| Mps1/TTK Ki | 0.09 ± 0.02 nM | [1][3][8] |

| Cellular Mps1 EC50 | 6.5 ± 0.5 nM | [1][4] |

| Kinase Selectivity | No inhibition of 262 other kinases at 1 µM | [16][17] |

Cellular Activity: Growth Inhibition

CFI-402257 demonstrates broad anti-proliferative activity across a range of human cancer cell lines.

| Cell Line | Cancer Type | Growth Inhibition IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | ~15 (median for a large panel) | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Part of a broad panel with a median IC50 of 15 nM | [8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Part of a broad panel with a median IC50 of 15 nM | [8] |

| Hep3B | Hepatocellular Carcinoma | Lower GI50 than normal hepatocytes | [18] |

| Huh7 | Hepatocellular Carcinoma | Lower GI50 than normal hepatocytes | [18] |

| MHCC97L | Hepatocellular Carcinoma | Lower GI50 than normal hepatocytes | [18] |

In Vivo Efficacy in Xenograft Models

Oral administration of CFI-402257 leads to significant tumor growth inhibition in various xenograft models.

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5 mg/kg, PO, QD | 74% | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 6 mg/kg, PO, QD | 89% | [8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 5 mg/kg, PO, QD | 75% | [16] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 6 mg/kg, PO, QD | 94% | [16] |

| MHCC97L (orthotopic) | Hepatocellular Carcinoma | 6 mg/kg/day, PO | Shrank tumors and reduced lung metastasis | [15][18] |

| High-Grade Serous Ovarian Cancer (PDX) | Ovarian Cancer | 6.5 and 7.5 mg/kg, PO, QD | Demonstrated antitumor activity | [16] |

Clinical Development

CFI-402257 has undergone Phase 1 clinical evaluation and is being investigated in Phase 2 trials for advanced solid tumors.[19][20]

| Trial Identifier | Phase | Status | Population | Key Findings/Endpoints |

| NCT02792465 | 1 | Active, not recruiting | Advanced solid tumors, including HER2-negative breast cancer | Determined MTD (168 mg daily) and RP2D. Showed a tolerable safety profile and evidence of clinical activity. Confirmed partial responses observed.[21][22][23] |

| NCT05251714 | 1/2 | Recruiting | Advanced solid tumors and ER+/HER2- advanced breast cancer (in combination with fulvestrant) | To confirm the RP2D and evaluate safety, tolerability, and efficacy.[24] |

Experimental Protocols

In Vitro Mps1 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of CFI-402257 against Mps1 kinase.

Figure 2: Workflow for an in vitro Mps1 kinase assay.

Materials:

-

Recombinant human Mps1/TTK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

-

ATP solution

-

DTT

-

CFI-402257 serial dilutions

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white plates

Procedure:

-

Prepare a 1x kinase buffer containing DTT.

-

Create a master mix containing 1x kinase buffer, ATP, and MBP substrate.

-

Add the master mix to the wells of a 96-well plate.

-

Add CFI-402257 at various concentrations to the designated wells. For controls, add the diluent solution.

-

Initiate the kinase reaction by adding the diluted Mps1 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and incubating at room temperature for 45 minutes.

-

Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of CFI-402257 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines (e.g., HCT116, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

CFI-402257 serial dilutions

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.04% in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution (pH 10.5)

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CFI-402257 and incubate for the desired period (e.g., 5 days).[8]

-

Fix the cells by gently adding cold TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates four times with tap water and allow them to air-dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

-

Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well and shake for 10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle and Aneuploidy Analysis by Flow Cytometry

This protocol is for analyzing the DNA content of cells to determine cell cycle distribution and the induction of aneuploidy.

Materials:

-

Cancer cell lines

-

CFI-402257

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells in the presence of various concentrations of CFI-402257 for a specified time (e.g., 48 hours).[16]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data on a linear scale.

-

Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and aneuploid populations.

Metaphase Chromosome Spread Assay

This technique is used to visualize and count chromosomes to confirm aneuploidy.

Materials:

-

Cancer cell lines

-

CFI-402257

-

Colcemid solution

-

Hypotonic solution (0.075 M KCl)

-

Fixative (3:1 methanol:glacial acetic acid)

-

Microscope slides

-

DAPI or Giemsa stain

Procedure:

-

Treat exponentially growing cells with CFI-402257.

-

Add Colcemid to the culture medium to arrest cells in metaphase.

-

Harvest the cells and centrifuge.

-

Resuspend the cell pellet in pre-warmed hypotonic KCl solution and incubate at 37°C for 10-15 minutes.

-

Centrifuge and resuspend the pellet in freshly prepared cold fixative. Repeat the fixation step three times.

-

Drop the cell suspension onto clean, cold microscope slides from a height to facilitate chromosome spreading.

-

Allow the slides to air-dry.

-

Stain the chromosomes with DAPI or Giemsa.

-

Examine the slides under a microscope and count the number of chromosomes in at least 20-50 metaphase spreads.

Immunoblotting for Mps1 Phosphorylation

This method is used to assess the inhibition of Mps1 autophosphorylation in cells.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

CFI-402257

-

Nocodazole and MG132 (optional, for enriching mitotic cells and preventing proteasomal degradation)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Mps1 (e.g., T12/S15), anti-total Mps1

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

ECL detection reagents

Procedure:

-

Treat cells with CFI-402257 for the desired time. Pre-treatment with nocodazole and MG132 can be used to enrich for mitotic cells with active Mps1.[8]

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-Mps1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Mps1 antibody as a loading control.

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of orally administered CFI-402257 in a mouse xenograft model.

Figure 3: Workflow for an in vivo xenograft study.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

CFI-402257 formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flanks of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer CFI-402257 or vehicle control daily by oral gavage.

-

Measure tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

-

Continue treatment for a specified duration (e.g., 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate tumor volumes and determine the tumor growth inhibition (TGI).

Conclusion

CFI-402257 is a promising anti-cancer agent with a well-defined mechanism of action targeting the Mps1 kinase. Its potent and selective inhibition of Mps1 leads to mitotic catastrophe and cell death in cancer cells. Preclinical data have demonstrated its broad efficacy in vitro and in vivo, and early clinical trials have shown a manageable safety profile with signs of anti-tumor activity. This technical guide provides a foundation for further research and development of CFI-402257 as a targeted therapy for various malignancies.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mps1 Phosphorylates Its N-Terminal Extension to Relieve Autoinhibition and Activate the Spindle Assembly Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and optimization-free procedure allows the in vivo detection of subtle cell cycle and ploidy alterations in tissues by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arborbiosci.com [arborbiosci.com]

- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - AL [thermofisher.com]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. pnas.org [pnas.org]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 13. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 14. rupress.org [rupress.org]

- 15. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]

- 22. CFI-402257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 23. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

Luvixasertib's Role in the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvixasertib (also known as CFI-402257) is a potent and highly selective, orally bioavailable small molecule inhibitor of the dual-specificity protein kinase TTK (also known as Mps1). TTK is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. In many cancer cells, which are often characterized by genomic instability and aneuploidy, the SAC is a key dependency for survival. By targeting TTK, this compound effectively abrogates the SAC, leading to catastrophic mitotic errors and subsequent cell death in malignant cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the SAC signaling pathway, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of TTK, inhibiting its kinase activity.[1] TTK is an essential upstream kinase in the SAC signaling cascade.[2] Its primary role is to phosphorylate downstream targets at the kinetochores of unaligned chromosomes, initiating a signaling cascade that prevents the premature separation of sister chromatids.

The inhibition of TTK by this compound leads to a failure in the recruitment and activation of downstream SAC proteins.[1][3] This inactivation of the SAC allows cells to bypass the mitotic checkpoint, even in the presence of improperly attached chromosomes.[4][5] The consequence is a premature entry into anaphase, leading to severe chromosome missegregation, the formation of aneuploid daughter cells, and ultimately, apoptotic cell death.[4][5][6]

Data Presentation

This compound Kinase and Cell Growth Inhibition

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| TTK IC50 | 1.7 nM | In vitro kinase assay | [4][6] |

| TTK Ki | 0.1 nM | In vitro kinase assay | [5] |

| HCT-116 IC50 | Not explicitly stated, but potent growth inhibitor | Human colon carcinoma | [6] |

| MDA-MB-468 IC50 | Not explicitly stated, but potent growth inhibitor | Human triple-negative breast cancer | [6] |

| OVCAR-3 IC50 | Not explicitly stated, but potent growth inhibitor | Human ovarian cancer | [6] |

In Vivo Efficacy of this compound

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-231 Xenograft (TNBC) | 5 mg/kg, oral, daily | 74% | [4][6] |

| MDA-MB-231 Xenograft (TNBC) | 6 mg/kg, oral, daily | 89% | [4][6] |

| MDA-MB-468 Xenograft (TNBC) | 5 mg/kg, oral, daily | 75% | [4][6] |

| MDA-MB-468 Xenograft (TNBC) | 6 mg/kg, oral, daily | 94% | [4][6] |

| PDX Model (High-Grade Serous Ovarian Cancer) | 6.5 mg/kg, oral, daily | 61% | [4][6] |

| PDX Model (High-Grade Serous Ovarian Cancer) | 7.5 mg/kg, oral, daily | 97% | [4][6] |

Signaling Pathways and Experimental Workflows

Spindle Assembly Checkpoint Signaling Pathway and this compound's Point of Intervention

Caption: this compound inhibits TTK, preventing the phosphorylation cascade that activates the SAC.

Experimental Workflow for Characterizing this compound

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Effects of Luvixasertib on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvixasertib (also known as CFI-402257) is a potent and highly selective, orally bioavailable inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase.[1][2] TTK/Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a key cell cycle control mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] In numerous preclinical studies, this compound has demonstrated significant anti-neoplastic activity across a range of cancer cell lines and in vivo models. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell cycle progression, and detailed protocols for key experimental assays.

Introduction

Faithful chromosome segregation during mitosis is essential for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[4] Threonine Tyrosine Kinase (TTK), or Mps1, is a key component of the SAC.[2] Overexpression of TTK has been observed in various human tumors and is often correlated with high tumor grade and poor patient prognosis, making it an attractive target for cancer therapy.[2]

This compound is a small molecule inhibitor that selectively targets TTK.[1] By inhibiting TTK, this compound disrupts the SAC, leading to premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[2][3] This guide will explore the molecular and cellular consequences of this compound treatment with a focus on its effects on cell cycle progression.

Mechanism of Action

This compound is an ATP-competitive inhibitor of TTK/Mps1 kinase.[5] The primary mechanism of action of this compound is the inhibition of TTK's kinase activity, which is essential for the proper functioning of the Spindle Assembly Checkpoint.

The Spindle Assembly Checkpoint (SAC)

The SAC is a complex signaling pathway that monitors the attachment of microtubules to the kinetochores of sister chromatids. When kinetochores are unattached, the SAC is activated, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase and providing time for correct microtubule-kinetochore attachments to form.

This compound-mediated SAC Inactivation

This compound's inhibition of TTK disrupts the signaling cascade that leads to MCC formation. This inactivation of the SAC allows the APC/C to become prematurely active, leading to the degradation of securin and cyclin B.[2][3] The consequences of this are a shortened mitosis, improper chromosome segregation, and the generation of aneuploid daughter cells.[1][2] These aneuploid cells often undergo apoptosis.[1]

Preclinical Data

This compound has demonstrated potent and selective inhibitory activity against TTK/Mps1 and robust anti-cancer effects in a variety of preclinical models.

In Vitro Activity

The in vitro potency of this compound has been characterized by its IC50, Ki, and cellular EC50 values.

| Parameter | Value | Reference |

| IC50 (TTK, in vitro) | 1.7 nM | [1][6] |

| Ki | 0.1 nM | [7] |

| Cellular Mps1 EC50 | 6.5 nM |

This compound exhibits high selectivity for TTK, with no significant inhibition of 262 other kinases when tested at a concentration of 1 µM.[1][6]

Effects on Cell Cycle and Cell Viability

Treatment of cancer cells with this compound leads to a dose-dependent dysregulation of the cell cycle.

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| HCT116 | 50 - 100 nM | 8, 16, 24, 48 hours | Increased frequency of aneuploid cells and progressive accumulation of apoptotic cells. | [1][6] |

| HCT116 | 50 - 3000 nM | 48 hours | Increased frequency of aneuploid cells. | [1] |

| Various | Not Specified | 5 days | Median IC50 of 15 nM for growth inhibition across a broad panel of cell lines. | |

| TNBC cells | 150 nM | Not Specified | Two- to three-fold reduction in mitotic timing. | [2] |

A massive increase in chromosome missegregations is observed with this compound treatment (e.g., 200 nM for 6 hours).[1][6]

In Vivo Efficacy

This compound, administered orally, has shown significant dose-dependent tumor growth inhibition in various xenograft and patient-derived xenograft (PDX) models.

| Animal Model | Dosage | Administration | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-231 (TNBC) Xenograft | 5 mg/kg | Oral gavage, daily | 74% | [1] |

| MDA-MB-231 (TNBC) Xenograft | 6 mg/kg | Oral gavage, daily | 89% | [1] |

| MDA-MB-468 (TNBC) Xenograft | 5 mg/kg | Oral gavage, daily | 75% | [1][6] |

| MDA-MB-468 (TNBC) Xenograft | 6 mg/kg | Oral gavage, daily | 94% | [1][6] |

| High-Grade Serous Ovarian Cancer PDX | 6.5 mg/kg | Oral gavage, daily | 61% | [1][6] |

| High-Grade Serous Ovarian Cancer PDX | 7.5 mg/kg | Oral gavage, daily | 97% | [1][6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cell cycle progression.

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines such as HCT116 (colorectal carcinoma), MDA-MB-231, and MDA-MB-468 (triple-negative breast cancer) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO. For in vitro experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM). A vehicle control (DMSO) should be included in all experiments.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or vehicle control, and cells are incubated for the desired duration (e.g., 6, 8, 16, 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify aneuploidy.

-

Cell Harvesting: After treatment with this compound, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Fixation: Cells are washed with PBS and then fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-binding dye such as Propidium Iodide (PI) and RNase A. RNase A is included to prevent the staining of double-stranded RNA.

-

Flow Cytometry: Stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. The presence of a sub-G1 peak can indicate apoptosis, while cells with >4n DNA content are considered aneuploid.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Harvesting: After this compound treatment, cells are harvested as described for cell cycle analysis.

-

Staining: Cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a potent and selective inhibitor of TTK/Mps1 kinase that disrupts the Spindle Assembly Checkpoint, a critical regulator of mitotic progression. This mechanism of action leads to aberrant cell cycle progression, characterized by premature anaphase, chromosome missegregation, and the induction of aneuploidy, ultimately resulting in cancer cell death. The robust preclinical anti-tumor activity of this compound, both in vitro and in vivo, highlights its potential as a therapeutic agent for various malignancies. The experimental protocols detailed in this guide provide a framework for further investigation into the cellular and molecular effects of this compound and other TTK inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]

- 3. Facebook [cancer.gov]

- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. selleckchem.com [selleckchem.com]

Luvixasertib-Induced Aneuploidy in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Luvixasertib (also known as CFI-402257), a potent and selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). The guide details its role in inducing aneuploidy in cancer cells, a promising strategy in oncology. We will delve into the underlying signaling pathways, provide detailed experimental protocols for assessing its effects, and present quantitative data from key studies.

Introduction: Targeting Mitotic Fidelity in Cancer

Cancer is fundamentally a disease of uncontrolled cell division. Aneuploidy, an abnormal number of chromosomes, is a hallmark of most solid tumors and is associated with tumorigenesis and poor prognosis.[1] However, the very state of aneuploidy can also be exploited as a therapeutic vulnerability. This compound is a novel, orally bioavailable small molecule that targets the spindle assembly checkpoint (SAC), a critical cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[2][3] By inhibiting TTK/Mps1, a master regulator of the SAC, this compound disrupts this checkpoint, leading to catastrophic chromosome missegregation and the induction of aneuploidy, ultimately triggering cancer cell death.[1][2]

Mechanism of Action: Inhibition of the TTK/Mps1 Kinase

This compound is a highly selective inhibitor of TTK/Mps1, with an in vitro IC50 of 1.7 nM.[3] TTK/Mps1 is a dual-specificity kinase that plays a pivotal role in the SAC. Its primary function is to detect unattached kinetochores, the protein structures on chromosomes where spindle microtubules attach, and to initiate a signaling cascade that prevents the cell from entering anaphase prematurely.[4][5]

The inhibition of TTK/Mps1 by this compound disrupts this signaling cascade. This leads to a failure to recruit essential checkpoint proteins to unattached kinetochores, thereby inactivating the SAC.[2] As a result, cells proceed into anaphase with misaligned chromosomes, leading to massive chromosome missegregation and the generation of aneuploid daughter cells.[3] This severe genomic instability ultimately triggers apoptotic cell death in cancer cells.[6][7]

Signaling Pathway

The TTK/Mps1 kinase acts at the apex of the spindle assembly checkpoint signaling cascade. Upon sensing unattached kinetochores, TTK/Mps1 is activated and initiates a series of phosphorylation events. It directly phosphorylates the kinetochore scaffold protein Knl1, which then serves as a docking site for other crucial checkpoint proteins, including Bub1, BubR1, and Mad1.[5][8] This leads to the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BubR1, Bub3, Mad2, and Cdc20. The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, preventing the degradation of key proteins required for sister chromatid cohesion and mitotic progression.[8] this compound, by inhibiting TTK/Mps1, prevents this entire cascade from being initiated.

References

- 1. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical data for Luvixasertib

An In-depth Technical Guide to the Preclinical Data of Luvixasertib (CFI-402257)

Introduction

This compound, also known as CFI-402257, is an orally bioavailable, small-molecule inhibitor targeting the dual-specificity protein kinase TTK, more commonly known as Monopolar Spindle 1 (Mps1).[1][2] TTK/Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][3] In numerous types of cancer, TTK/Mps1 is overexpressed, playing a significant role in uncontrolled tumor cell proliferation and correlating with higher tumor grades and poor patient outcomes.[1][3] this compound's targeted inhibition of this kinase disrupts the mitotic process in cancer cells, leading to chromosomal instability and subsequent cell death, establishing it as a promising candidate for cancer therapy.[1]

Mechanism of Action

This compound selectively binds to and potently inhibits the kinase activity of TTK/Mps1.[1] This action is central to its anti-cancer effects. The Spindle Assembly Checkpoint (SAC) is a crucial surveillance system in the cell cycle that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. TTK/Mps1 is an essential component of this checkpoint. By inhibiting TTK/Mps1, this compound effectively inactivates the SAC.[1][3] This inactivation leads to a premature entry into anaphase, causing severe chromosomal misalignment and missegregation.[1][3] The resulting genomic instability and aneuploidy trigger apoptosis, leading to the selective death of cancer cells that overexpress TTK/Mps1.[4][5]

References

- 1. Facebook [cancer.gov]

- 2. CFI-402257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Luvixasertib: A Technical Guide to a First-in-Class TTK Inhibitor

Abstract

Luvixasertib (formerly CFI-402257) is a potent, selective, and orally bioavailable inhibitor of the dual-specificity protein kinase TTK (also known as Monopolar Spindle 1 or Mps1). TTK is a critical regulator of the Spindle Assembly Checkpoint (SAC), a key cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. In numerous cancer types, TTK is overexpressed, contributing to aneuploidy and promoting tumor cell survival and proliferation. This compound's targeted inhibition of TTK disrupts this checkpoint, leading to catastrophic mitotic errors, aneuploidy, and subsequent apoptotic cell death in malignant cells. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Selectivity

This compound was developed by the Campbell Family Institute for Breast Cancer Research at the University Health Network as a first-in-class, orally active inhibitor of TTK.[1] It belongs to the pyrazolo-pyrimidine class of small molecules.[2]

Kinase Selectivity

A key attribute of this compound is its high selectivity for TTK kinase. In vitro kinase assays demonstrated a potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 1.7 nM and a Ki of 0.1 nM.[3][4][5] When tested against a panel of 262 other human kinases at a concentration of 1 µM, this compound showed negligible activity, highlighting its remarkable specificity and reducing the potential for off-target effects.[2][3][4]

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

TTK/Mps1 is a master regulator of the Spindle Assembly Checkpoint (SAC), a crucial signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[6]

-

TTK Activation: TTK is activated during mitosis and localizes to the kinetochores, the protein structures on chromatids where spindle fibers attach.

-

SAC Signaling: Unattached kinetochores activate TTK, which then phosphorylates downstream targets to initiate a signaling cascade. This cascade leads to the formation of the Mitotic Checkpoint Complex (MCC).

-

Anaphase Inhibition: The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B1, thereby blocking the onset of anaphase.

-

This compound's Role: this compound, as a potent TTK inhibitor, prevents the initial phosphorylation events. This action effectively inactivates the SAC, even in the presence of unattached chromosomes.[3][7]

-

Consequence: The inactivation of the SAC leads to a premature exit from mitosis, severe chromosome missegregation, gross aneuploidy, and ultimately, apoptosis in cancer cells.[8]

Preclinical Data

This compound has demonstrated robust anti-cancer activity in a range of preclinical models.

In Vitro Activity

This compound is a potent inhibitor of cell growth across a broad panel of human cancer-derived cell lines, with a median IC50 value of 15 nM.[2] In HCT116 colon cancer cells, treatment with this compound (50-100 nM) induced a dose-dependent increase in cells with aneuploid DNA content.[3][4] This was accompanied by a progressive accumulation of apoptotic cells, detectable as early as 16 hours post-treatment.[3][4] In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468), 150 nM of this compound significantly accelerated mitosis and increased the frequency of mitotic errors like lagging chromosomes and anaphase bridges.[7]

| Parameter | Cell Line | Concentration | Effect |

| IC50 (Kinase Assay) | - | 1.7 nM | TTK/Mps1 Inhibition[3][4] |

| Cellular Mps1 EC50 | - | 6.5 nM | Mps1 Autophosphorylation Inhibition[2] |

| Median Growth IC50 | Broad Cancer Panel | 15 nM | Inhibition of Cell Growth[2] |

| Aneuploidy Induction | HCT116 | 50-100 nM | Dose-dependent increase in aneuploid cells[3][4] |

| Apoptosis Induction | HCT116 | 50-100 nM | Accumulation of apoptotic cells from 16h[3][4] |

| Mitotic Acceleration | TNBC Cell Lines | 150 nM | 2- to 3-fold reduction in mitotic timing[7] |

In Vivo Efficacy

Oral, once-daily administration of this compound demonstrated significant, dose-dependent tumor growth inhibition (TGI) in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

| Cancer Model | Xenograft Type | Dosage (Oral, Daily) | Tumor Growth Inhibition (TGI) |

| TNBC | MDA-MB-231 CDX | 5 mg/kg | 74%[2][8] |

| 6 mg/kg | 89%[2][8] | ||

| TNBC | MDA-MB-468 CDX | 5 mg/kg | 75%[3][8] |

| 6 mg/kg | 94%[3][8] | ||

| Ovarian Cancer | Platinum-Resistant PDX | 6.5 mg/kg | 61%[3][4] |

| 7.5 mg/kg | 97%[3][4] |

Clinical Development

This compound has been evaluated in Phase I/II clinical trials for patients with advanced solid tumors.

Phase I Study (NCT02792465)

This first-in-human, multi-center dose-escalation study was designed to determine the safety, tolerability, pharmacokinetics (PK), and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[1][9]

-

Key Findings:

-

The MTD was established at 168 mg administered orally once daily.[10]

-

The primary dose-limiting toxicity was manageable and reversible neutropenia.[10]

-

In a heavily pre-treated population (n=47), 5 patients (10.6%) achieved a confirmed partial response (PR), and 25 patients (53.2%) exhibited disease control.[10][11]

-

Responses were observed in patients with ER+/HER2- breast cancer and hepatocellular carcinoma.[11]

-

The median duration of response for breast cancer patients was 256 days.[10][11]

-

| Clinical Trial ID | Phase | Status | Key Outcomes |

| NCT02792465 | Phase I | Active, not recruiting | MTD: 168 mg/day; RP2D: 168 mg/day; cPR Rate: 10.6%; Disease Control Rate: 53.2%[10][11] |

| TWT-203 (NCT05251714) | Phase I/II | Recruiting | Evaluating this compound as monotherapy and in combination with fulvestrant in ER+/HER2- breast cancer.[10][12] |

| CCTG IND.236 (NCT03568422) | Phase I/II | Active, not recruiting | Evaluating this compound in combination with paclitaxel in advanced/metastatic HER2-negative breast cancer.[12] |

Key Experimental Protocols

Cell Viability / Growth Inhibition Assay (SRB Assay)

This protocol assesses the effect of this compound on cell proliferation.

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 20 pM to 10 µM) or DMSO as a vehicle control.[2] A baseline plate of untreated cells is fixed at the time of treatment (T0).

-

Incubation: Incubate the plates for a period of 5 days at 37°C in a humidified incubator.[2]

-

Cell Fixation: After incubation, gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA).

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid.

-

Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control, after correcting for the T0 reading. Determine the IC50 value using non-linear regression analysis.[2]

Aneuploidy Analysis via Flow Cytometry

This protocol quantifies the induction of aneuploidy following this compound treatment.

-

Cell Culture: Culture cells (e.g., HCT116) and treat with various concentrations of this compound (e.g., 0, 50, 100, 300 nM) or DMSO for 48-72 hours.[3][7]

-

Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Gate the cell populations based on their DNA content (e.g., 2n, 4n, >4n). Quantify the percentage of cells exhibiting aneuploid (>4n) DNA content in treated versus control samples.[7]

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in an animal model.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million MDA-MB-231 cells) suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth: Monitor animals until tumors reach a palpable, established size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally via gavage once daily at specified doses (e.g., 5 or 6 mg/kg).[3][4] The control group receives the vehicle solution.

-

Monitoring: Measure tumor volume (using calipers) and body weight three times per week.[2]

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control group at the end of the study.

Conclusion

This compound (CFI-402257) is a highly potent and selective TTK/Mps1 inhibitor with a well-defined mechanism of action centered on the disruption of the Spindle Assembly Checkpoint. Its ability to induce mitotic catastrophe and apoptosis in cancer cells has been robustly demonstrated in both in vitro and in vivo preclinical models. Early-phase clinical trials have established a manageable safety profile and shown promising signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors, particularly breast cancer. Ongoing clinical studies will further delineate its efficacy as a monotherapy and in combination with other anti-cancer agents, positioning this compound as a promising novel therapeutic for cancers characterized by aneuploidy and mitotic checkpoint dependency.

References

- 1. ascopubs.org [ascopubs.org]

- 2. CFI-402257(this compound)|CAS 1610759-22-2|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]

- 8. pnas.org [pnas.org]

- 9. Clinical Trial: NCT02792465 - My Cancer Genome [mycancergenome.org]

- 10. TWT-203: Phase 1b/2 dose-confirming study of CFI-402257 as a single agent in advanced solid tumors and in combination with fulvestrant in patients with ER+/HER2- advanced breast cancer after disease progression on prior CDK4/6 and endocrine therapy. - ASCO [asco.org]

- 11. A Study of Investigational Drug CFI-402257 in Patients With Advanced Solid Tumors [clin.larvol.com]

- 12. CFI-402257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The In Vitro Biological Activity of Luvixasertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of Luvixasertib (also known as CFI-402257), a potent and highly selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). This compound's mechanism of action centers on the disruption of the Spindle Assembly Checkpoint (SAC), a critical regulator of mitotic progression, leading to chromosomal instability and subsequent apoptosis in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Assessment of this compound's In Vitro Activity

This compound demonstrates potent and selective inhibitory activity against its target kinase, TTK, and exhibits robust anti-proliferative effects across a range of cancer cell lines.

Table 1: Enzymatic Inhibition of TTK by this compound

| Parameter | Value | Reference |

| IC₅₀ | 1.7 nM | |

| Kᵢ | 0.1 nM |

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT116 | Colorectal Carcinoma | Not explicitly quantified, but induces aneuploidy at 50-100 nM |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent growth inhibitor (specific IC₅₀ not provided in snippets) |

| MDA-MB-468 | Triple-Negative Breast Cancer | Potent growth inhibitor (specific IC₅₀ not provided in snippets) |

| A broad panel of human cancer-derived cell lines | Various | Median IC₅₀ of 15 nM |

Table 3: Selectivity Profile of this compound

| Kinase Panel | Concentration Tested | Inhibition |

| 262 human kinases | 1 µM | None |

Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

This compound exerts its anti-cancer effects by inhibiting TTK, a key kinase that plays a pivotal role in the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting TTK, this compound prevents the proper functioning of the SAC, leading to premature entry into anaphase, chromosomal missegregation, aneuploidy, and ultimately, apoptotic cell death.

Key In Vitro Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the in vitro activity of this compound.

Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of TTK.

Materials:

-

Recombinant human TTK enzyme

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a generic serine/threonine kinase substrate)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant TTK enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability / Anti-proliferative Assay (SRB Assay)

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, MDA-MB-231)

-

Complete cell culture medium

-

This compound (in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate for 72-120 hours.

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells for at least 2 hours at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).

In Vitro Combination Studies

This compound has been investigated in combination with other anti-cancer agents to explore potential synergistic effects. For instance, studies have explored its combination with taxanes like paclitaxel and with CDK4/6 inhibitors in breast cancer models. The rationale for these combinations often lies in targeting different aspects of cell cycle regulation and mitosis to enhance therapeutic efficacy and overcome resistance. While specific quantitative synergy data from the initial search is limited, the combination of a TTK inhibitor with agents that induce mitotic stress is a well-founded therapeutic strategy.

Conclusion

This compound is a potent and highly selective inhibitor of TTK with significant in vitro anti-proliferative activity across a range of cancer cell types. Its mechanism of action, the disruption of the Spindle Assembly Checkpoint, provides a clear rationale for its anti-cancer effects. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and similar compounds. Further investigation into synergistic combinations in vitro will be crucial for guiding its clinical development.

The Pharmacodynamics of Luvixasertib (CFI-402257) in Murine Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvixasertib, also known as CFI-402257, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Mps1 (Monopolar spindle 1).[1][2] TTK/Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] In numerous cancers, TTK is overexpressed, contributing to uncontrolled cell proliferation and genomic instability.[3] this compound's mechanism of action involves the inhibition of TTK, which leads to a disabled mitotic checkpoint, resulting in chromosomal missegregation, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[1][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various mouse models, presenting key data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.

Core Mechanism of Action: TTK Inhibition and Spindle Assembly Checkpoint Disruption

This compound selectively binds to and inhibits the kinase activity of TTK/Mps1.[1] This inhibition disrupts the Spindle Assembly Checkpoint (SAC), a critical cellular process that ensures each chromosome is properly attached to the spindle microtubules before the cell divides. By inhibiting TTK, this compound accelerates mitosis, leading to severe chromosomal misalignment and missegregation. This catastrophic genomic instability triggers apoptosis in cancer cells that are often highly dependent on a functional SAC for their survival due to their inherent aneuploidy.[1][4]

References

- 1. pnas.org [pnas.org]

- 2. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Luvixasertib: A Technical Guide to its Pharmacokinetics Following Oral Administration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvixasertib (CFI-402257) is an orally bioavailable, potent, and highly selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). As a critical regulator of the spindle assembly checkpoint (SAC), TTK represents a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound following oral administration. While detailed quantitative pharmacokinetic data from dedicated studies remain limited in the public domain, this document synthesizes available information from preclinical studies and clinical trial announcements to offer a foundational understanding for researchers and drug development professionals. The guide also outlines generalizable experimental protocols for assessing the pharmacokinetics of oral kinase inhibitors and details the key signaling pathway modulated by this compound.

Introduction

This compound is a novel, investigational small molecule belonging to the pyrazolo-pyrimidine class of kinase inhibitors. It is currently under clinical development for the treatment of various solid tumors. The primary mechanism of action of this compound is the inhibition of TTK, a dual-specificity kinase essential for proper chromosome segregation during mitosis. Overexpression of TTK is observed in a range of human cancers and is often associated with aneuploidy and poor prognosis. By inhibiting TTK, this compound disrupts the spindle assembly checkpoint, leading to catastrophic mitotic errors and subsequent apoptosis in cancer cells. This targeted approach offers a promising therapeutic window for cancers dependent on TTK activity.

Mechanism of Action: TTK Inhibition

This compound selectively binds to the ATP-binding pocket of TTK, preventing its phosphorylation activity. This inhibition disrupts the spindle assembly checkpoint, a critical cellular process that ensures each daughter cell receives a complete and accurate set of chromosomes. In cancer cells, which often exhibit high rates of proliferation and chromosomal instability, the SAC is a crucial survival mechanism.

The inhibition of TTK by this compound leads to a cascade of events within the cell:

-

Premature Mitotic Exit: Cells are unable to properly align chromosomes at the metaphase plate, yet they exit mitosis prematurely.

-

Chromosome Missegregation: The premature separation of sister chromatids results in aneuploidy, a state of having an abnormal number of chromosomes.

-

Induction of Apoptosis: The severe chromosomal abnormalities trigger programmed cell death, or apoptosis, leading to the elimination of cancer cells.

Pharmacokinetics of this compound

While comprehensive pharmacokinetic data for this compound is not yet publicly available, information from clinical trial disclosures provides some initial insights into its behavior following oral administration.

Preclinical Pharmacokinetics

Preclinical studies in mouse xenograft models have demonstrated the efficacy of this compound when administered orally via gavage. These studies have established that this compound is orally bioavailable, though the specific percentage of bioavailability has not been disclosed.

Table 1: Summary of Preclinical Efficacy Studies with Oral this compound

| Animal Model | Cancer Type | Dosing Regimen | Outcome |

| Mouse Xenograft | Breast Cancer | Oral Gavage | Tumor Growth Inhibition |

| Mouse Xenograft | Colorectal Cancer | Oral Gavage | Tumor Growth Inhibition |

| Patient-Derived Xenograft | Ovarian Cancer | Oral Gavage | Tumor Growth Inhibition |

Note: Specific dosages and quantitative tumor growth inhibition values are not consistently reported across public sources.

Clinical Pharmacokinetics

Data from a Phase I clinical trial (NCT02792465) in patients with advanced solid tumors has provided the most significant insights into the clinical pharmacokinetics of this compound.

Linear Pharmacokinetics: Press releases from Treadwell Therapeutics, the developer of this compound, have stated that the drug exhibits linear pharmacokinetics .[1][2] This implies that as the dose of this compound is increased, the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase proportionally.

Recommended Phase 2 Dose (RP2D): The Phase I dose-escalation study established a recommended Phase 2 dose of 168 mg administered orally once daily .[1][2][3] This dose was determined based on the safety and tolerability profile of the drug.

Table 2: Summary of Available Human Pharmacokinetic Information for this compound

| Parameter | Value/Description | Source |

| Route of Administration | Oral | Clinical Trials |

| Dose Proportionality | Linear Pharmacokinetics | Treadwell Therapeutics Press Release[1][2] |

| Recommended Phase 2 Dose | 168 mg Once Daily | Treadwell Therapeutics Press Release[1][2][3] |

| AUC, Cmax, Tmax, Half-life | Data not publicly available | - |

| Oral Bioavailability (%) | Data not publicly available | - |

| Clearance (CL/F) | Data not publicly available | - |

| Volume of Distribution (Vd/F) | Data not publicly available | - |

Experimental Protocols